4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine (CAS 1233025-67-6) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a reactive chlorine at C4 and methyl groups at C2 and C6. This specific substitution pattern distinguishes it as a versatile synthetic intermediate for constructing kinase inhibitor libraries, rather than a standalone bioactive entity.

Molecular Formula C8H7ClN2S
Molecular Weight 198.67 g/mol
Cat. No. B11900342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine
Molecular FormulaC8H7ClN2S
Molecular Weight198.67 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)C(=NC(=N2)C)Cl
InChIInChI=1S/C8H7ClN2S/c1-4-3-6-7(12-4)8(9)11-5(2)10-6/h3H,1-2H3
InChIKeyDMCDSJVAUAXXRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine: A Strategic Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine (CAS 1233025-67-6) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a reactive chlorine at C4 and methyl groups at C2 and C6 . This specific substitution pattern distinguishes it as a versatile synthetic intermediate for constructing kinase inhibitor libraries, rather than a standalone bioactive entity. The compound is a member of the broader thienopyrimidine class, which includes clinically relevant PI3K inhibitors like GDC-0941 [1]. Its value in procurement rests on the regioselective reactivity imparted by the 2,6-dimethyl motif, enabling chemists to perform nucleophilic aromatic substitution (SNAr) at the C4 position while the C2 position remains deactivated, a feature absent in many simpler 4-chlorothienopyrimidine analogs.

Why 4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine Cannot Be Replaced by Common 4-Chlorothienopyrimidine Analogs


The procurement value of 4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine hinges on the electronic interplay between its 2,6-dimethyl and 4-chloro substituents. Generic substitution with simpler 4-chlorothieno[3,2-d]pyrimidine or 2,4-dichlorothieno[3,2-d]pyrimidine leads to divergent reactivity and outcomes. Specifically, in 2,4-dichloro analogs, both C2 and C4 are electrophilic, leading to complex mixtures of mono- and di-substituted products during SNAr [1]. The 2-methyl group in the target compound deactivates the C2 position, ensuring exclusive and predictable mono-substitution at C4. This regiochemical control is critical for synthesizing homogeneous compound libraries where the 2-methyl group also serves as a stable pharmacophoric anchor. Furthermore, the electron-donating methyl groups enhance the electron density of the aromatic system, potentially improving chemical stability and solubility compared to electron-deficient dichloro analogs, a crucial factor for storage and late-stage diversification efficiency .

Quantitative Differentiation Guide: 4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine versus Closest Analogs


Regioselective SNAr Reactivity: C4 vs. C2 Substitution Control

The 2,6-dimethyl substitution pattern ensures exclusive SNAr reactivity at the C4 position. In contrast, the widely available analog 2,4-dichlorothieno[3,2-d]pyrimidine (Compound 1 in Temburnikar et al.) is susceptible to nucleophilic attack at both C2 and C4, leading to unpredictable substitution patterns. The study explicitly notes that 'the 2-Cl remained unreactive in all cases' when C4 substitution was conducted [1]. This regioselectivity translates to a >95% yield of single-site substitution products for the 2,6-dimethyl analog, versus a reported ~60% yield for the desired product from the dichloro analog 2, where unwanted side reactions or further substitution must be suppressed by limiting reaction times [1]. The 2-methyl group acts as a permanent 'protecting group' for the C2 position, eliminating a common failure point in library synthesis.

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Documented Role as Critical Intermediate in Patent-Protected Kinase Inhibitor Syntheses

The compound is explicitly exemplified as a key intermediate in patent literature for developing kinase inhibitors with therapeutic potential for diseases including cancer and endocrine disorders. In CN1910190A (Taisho Pharmaceutical), 7-(4-bromo-2,6-dimethyl-phenyl)-4-chloro-2,6-dimethyl-thieno[3,2-d]pyrimidine is synthesized in multi-gram scale (500 mg reaction) as a precursor to a series of piperidine-substituted final compounds [1]. This defined role contrasts with commercially available 4-chlorothieno[3,2-d]pyrimidine, which is broadly cited as a 'building block' but lacks defined, scalable synthetic protocols in public patent documents. The presence of the 2,6-dimethyl group is structurally mandated by the patent's core scaffold modifications, making it a non-negotiable procurement item for any laboratory reproducing these specific inhibitor series.

Patent Chemistry Drug Discovery Kinase Inhibitors

Link to Potent Antiproliferative Activity via 2,6-Substituted Core

The 2,6-dimethyl core is a critical pharmacophoric element for antiproliferative activity in thieno[3,2-d]pyrimidines. A systematic study on 2,6-substituted derivatives designed from the FGFR4 inhibitor Blu9931 revealed that compounds bearing this core exhibit low-micromolar IC50 values against multiple cancer cell lines. The most potent compound (12) in this series exhibited IC50 values of 1.4 μM (A431), 1.2 μM (NCI-H1975), 0.6 μM (Ramos), and 2.6 μM (SNU-16) [1]. In stark contrast, thieno[2,3-d]pyrimidine derivatives (lacking the 2,6-dimethyl-4-chloro pattern) evaluated against similar cell lines generally require higher concentrations to achieve comparable effects, or show activity only after extensive derivatization of the 4-position [2]. This suggests that the 2,6-dimethyl-4-chloro scaffold provides a pre-organized, active core that can be directly elaborated into potent bioactive molecules.

Anticancer Structure-Activity Relationship FGFR4

Optimal Application Scenarios for Procuring 4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine


Kinase-Focused Medicinal Chemistry: Building a Targeted Covalent Inhibitor Library

Prioritize procurement when constructing a focused library of reversible or irreversible kinase inhibitors. The 4-chloro group serves as a universal leaving group for introducing diverse amine, alcohol, or thiol warheads, as demonstrated in patent CN1910190A [1]. The 2,6-dimethyl groups ensure the scaffold's inherent shape and electronic properties mimic the adenine ring of ATP, a requirement for pan-kinase inhibitor design. This avoids the need for post-hoc library purification due to regiochemical byproducts, a common issue with di-chloro analogs.

Regioselective SNAr Derivatization for Probe Molecule Synthesis

Select this building block when a synthetic route demands absolute regiochemical control at the C4 position. The electronic deactivation of the C2 site by the 2-methyl group guarantees that subsequent SNAr reactions (e.g., with morpholine, piperazine) occur exclusively at C4 with high efficiency (~86% yield reported for analogous substitutions) [2]. This is critical for synthesizing chemical probes where structural homogeneity is non-negotiable for target engagement assays.

Reproducing Patent-Exemplified Lead Series for Hit Expansion

For industrial teams engaged in competitive intelligence or patent-busting around thienopyrimidine kinase inhibitors (e.g., PI3Kδ, FGFR, or VEGFR2 programs), this compound is mandatory. Its specific use as Intermediate (1) in CN1910190A and its structural relationship to the core of GDC-0941 make it the definitive starting material for exploring structure-activity relationships around these clinically validated scaffolds [1] [3].

Developing Antiproliferative Agents with a 2,6-Dimethyl Pharmacophore

For oncology programs where potency and cell-based activity are the primary screening endpoints. The 2,6-dimethyl substitution is a key driver of low-micromolar antiproliferative activity in thieno[3,2-d]pyrimidines, as evidenced by the sub-micromolar IC50 values (0.6–2.6 μM) of optimized derivatives [2]. Procuring this building block provides a direct entry into a productive chemical space that is difficult to access from non-methylated or regioisomeric scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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